molecular formula C2HF3O2 B043077 Trifluoroacetic acid-d CAS No. 599-00-8

Trifluoroacetic acid-d

Cat. No. B043077
CAS RN: 599-00-8
M. Wt: 115.03 g/mol
InChI Key: DTQVDTLACAAQTR-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetic acid-d (TFA-d) is a deuterated variant of trifluoroacetic acid, exhibiting unique characteristics due to the presence of deuterium atoms. It is utilized in various chemical syntheses and analyses, offering insights into reaction mechanisms and molecular dynamics.

Synthesis Analysis

Trifluoroacetic acid and its deuterated variants are synthesized through several chemical pathways. One prominent method involves the oxidation of organic iodides using Oxone in trifluoroacetic acid at room temperature, subsequently converting to stable derivatives through treatment with other reagents (Zagulyaeva, Yusubov, & Zhdankin, 2010).

Molecular Structure Analysis

The molecular structure of TFA-d undergoes a unique transformation from an ionic to a molecular crystal structure upon deuteration. For example, the undeuterated phase of trifluoroacetic acid tetrahydrate exhibits an ionic structure, whereas the perdeuterated tetrahydrate displays a molecular structure, indicative of significant changes in physical properties upon deuteration (Mootz & Schilling, 1992).

Chemical Reactions and Properties

TFA-d is a versatile reagent in organic synthesis, facilitating various chemical reactions such as Claisen rearrangement, hydroarylation, and condensation reactions. It has been found to be highly effective in the synthesis of complex organic compounds like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and dihydrocoumarins due to its strong acidic nature and ability to mediate reactions under mild conditions (Pathak, Madapa, & Batra, 2007); (Li, Foresee, & Tunge, 2005).

Physical Properties Analysis

The physical properties of TFA-d, such as melting points and solubility, vary significantly from its non-deuterated counterpart. Deuteration affects the phase behavior and stability of hydrates formed by TFA, as demonstrated by the different melting points and crystal structures of the undeuterated and perdeuterated tetrahydrates (Mootz & Schilling, 1992).

Chemical Properties Analysis

Trifluoroacetic acid-d exhibits a range of chemical properties that make it a valuable catalyst and reagent in organic chemistry. Its efficacy in promoting reactions such as the Biginelli reaction and the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles highlights its role in facilitating bond formation under environmentally benign conditions. The ability of TFA-d to act as a catalyst in aqueous media further emphasizes its versatility and efficiency in chemical synthesis (Mohammadizadeh & Taghavi, 2011).

Scientific Research Applications

  • Organic Synthesis : TFA is a versatile reagent and solvent in organic synthesis, aiding in various chemical transformations and providing a low-boiling-point reagent for various reactions (López & Salazar, 2013).

  • Pharmacology : It acts as a selective allosteric modulator at the glycine receptor, potentially impacting secondary effects of volatile anesthetics and the presence of TFA in HPLC-purified peptides (Tipps, Iyer, & Mihic, 2012).

  • Hydroarylation Reactions : TFA effectively mediates the hydroarylation of alkenes to afford dihydrocoumarins and dihydroquinolones, especially with phenols for intermolecular hydroarylation of cinnamic acids (Li, Foresee, & Tunge, 2005).

  • Photodissociation Studies : Its photodissociation produces stable products like CHF3, C2F4, C2F6, CO2, CO, CF3CFO, CF2O, and HFPO, with a smaller quantum yield compared to acetic acid (Sengupta et al., 2018).

  • Environmental Impact : TFA is a small contributor to global TFA levels but its formation from degradation of HCFC and HFCs warrants attention due to its long environmental lifetime and uncertain sources (Solomon et al., 2016).

  • Crystallography : The perdeuterated tetrahydrate of TFA (CF3COOD.4D2O) shows a unique change from an ionic to a molecular crystal structure on deuteration (Mootz & Schilling, 1992).

  • Analytical Chemistry : In HILIC-ESI/MS/MS bioanalysis, adding acetic or propionic acid to TFA-containing mobile phases enhances analyte signals, maintaining chromatography integrity (Shou & Naidong, 2005).

  • Toxicology : Exposure to TFA can cause small chemical burns without clear systemic toxicity, unlike hydrofluoric acid, which can cause electrolyte disturbances and cardiac arrest (Sun & Corbett, 2017).

  • LC-MS Analysis : 10mM formate buffer pH 3 is a promising alternative to TFA for LC-MS analysis of therapeutic proteins, providing improved mass spectrometric sensitivity compared to TFA (Bobály et al., 2015).

  • Chemistry of Phenols : TFA promotes bimolecular oxidative amidation of 4-substituted phenols, increasing yields and facilitating isolation/purification procedures without needing fluoroalcohol cosolvents (Liang & Ciufolini, 2008).

  • Chromatography : It is an effective ion-pair reagent in reversed-phase liquid chromatography to control retention and selectivity in the separation of small ionizable compounds (Cai & Li, 1999).

  • Proteomics : A microfluidic chip effectively removes TFA from HILIC-MS mobile phases, maintaining separation selectivity and efficiency while increasing signal intensity and peak areas for intact proteins analysis (Wouters et al., 2021).

properties

IUPAC Name

deuterio 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQVDTLACAAQTR-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893070
Record name 2,​2,​2-​trifluoro-Acetic acid-​d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Trifluoroacetic acid-d
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Trifluoroacetic acid-d

CAS RN

599-00-8
Record name Trifluoroacetic acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid-d, 2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid-d, 2,2,2-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,​2,​2-​trifluoro-Acetic acid-​d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methylsulfanyl-indole-1-carboxylic acid tert-butyl ester (277 mg) in CH2Cl2 (10 ml) was added MCPBA (296 mg) at 0° C. The reaction was allowed to warm up to room temperature overnight. After adding 150 mg of PPh3, the reaction was stirred for another 30 minutes and was then poured into a mixture of EtOAc/H2O. The organic layer was separated and washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and the resulting residue was purified by flash chromatography to give 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester as yellow solid. MS: (M+H)+ 570.4. 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester was then dissolved in dichloromethane and treated with trifluoroacetic acid to give 3-benzyl-2-methanesulfonyl-7-piperazin-1-yl-1H-indole as a TFA salt, MS: (M+H)+ 370.
Name
3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine (179 mg, 577 μmol) and tert-butyl (S)-1-((S)-oxiran-2-yl)-2-phenylethylcarbamate (198 mg, 750 μmol) in ethanol was heated at reflux for 16 h. At this point, there was still the starting amine left. An additional 1.3 eq of epoxide was added to the reaction, and continued to reflux for 6 h. The resulted mixture was concentrated and purified on Shimadzu HPLC to afford the title compound as a TFA salt. MS m/z: 573, 575.
Name
(4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate (0.10 g, 0.21 mmol) was dissolved in trifluoroacetic acid (5 mL) and stirred overnight. The reaction was concentrated to afford the bis-TFA salt of the title compound (0.048 g). MS 233.2 (M+1).
Name
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

To a mixture of N-(3-fluoro-4-(6-methoxy-7-(piperidin-4-ylmethoxy)quinolin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide TFA salt (22 mg, 0.030 mmol) and NaBH(OAc)3 (40 mg) in CH2Cl2 was added HCHO (0.1 mL of 33% solution) and the reaction mixture was stirred at rt for 6 h. Direct purification by preparative HPLC afforded the desired product as a white TFA salt solid (11 mg, 50%). 1H NMR (CDCl3) δ 12.16 (s, 1H), 8.77 (dd, 1H, J=7.7, 2.2 Hz), 8.55 (d, 1H, J=6.1 Hz), 8.08 (d, 1H, J=1.6 Hz), 8.06 (dd, 1H, J= 12.1, 1.6 Hz), 7.64-7.27 (m, 8H), 6.71 (d, 1H, J=6.6 Hz), 6.66 (t, 1H, J=6.6 Hz), 4.27 (d, 2H, J=5.5 Hz), 4.07 (s, 3H), 3.66 (d, 2H, J=12.1 Hz), 2.81 (s, 3H), 2.87-1.97 (m, 7H); MS(ESI+) m/z 627.4 (M+H)+.
Name
N-(3-fluoro-4-(6-methoxy-7-(piperidin-4-ylmethoxy)quinolin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide TFA salt
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Name
Yield
50%

Synthesis routes and methods V

Procedure details

The intermediate (24 mg) from Step 1(C) was dissolved in 2 mL of TFA and DCM mixture (1:1). The resulted solution was stirred at room temperature for 1 h. TFA and DCM were evaporated in vacuo to give a crude product, which was purified by preparative HPLC to give the title compound as a TFA salt (19.9 mg).
Name
intermediate
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetic acid-d
Reactant of Route 2
Trifluoroacetic acid-d
Reactant of Route 3
Trifluoroacetic acid-d
Reactant of Route 4
Trifluoroacetic acid-d
Reactant of Route 5
Trifluoroacetic acid-d
Reactant of Route 6
Trifluoroacetic acid-d

Citations

For This Compound
1,600
Citations
R Hariharan, AG Pinkus - Polymer Bulletin, 1993 - Springer
… Although PG is not soluble enough at ambient temperatures for NMR spectra in either chloroform-d or trifluoroacetic acid-d alone, it dissolves readily to over 0.9% in a mixture of the two. …
Number of citations: 32 link.springer.com
MD Taylor, MB Templeman - Journal of the American Chemical …, 1956 - ACS Publications
… for trifluoroacetic acid-d is shown in Table V. Fourteen such studies were performed for the former and eight for the latter. Complete data for the other studies are listed else- …
Number of citations: 47 pubs.acs.org
IV Kalinovskaya, VE Karasev… - Zhurnal Neorganicheskoj …, 1999 - inis.iaea.org
[en] Synthesis conditions and spectra-luminescent properties of different-ligand europium complexes of the composition Eu (TFA) 2 x2D, where TFA= anion of trifluoroacetic acid, D= 1, …
Number of citations: 21 inis.iaea.org
YY Tu, XT Wan, J Huan, X Zhu, XH Li, YF Tu - Chinese Journal of Polymer …, 2021 - Springer
… ) as model compound, 1H quantitative NMR results show the peak integration of hydroxyethyl end-groups decreased with time via a pseudo-first-order kinetics in dtrifluoroacetic acid/d-…
Number of citations: 7 link.springer.com
B Dewprashad - 1989 - search.proquest.com
Scope of study. The development of trifluoroacetic acid-d (TFA-d) as a solvent and source of deuterium in the exchange of protons attached at the alpha-position of ketones was planned…
Number of citations: 1 search.proquest.com
JE Nordlander, JE Haky… - Journal of the American …, 1980 - ACS Publications
… Trifluoroacetic acid-d. The labeledacid was prepared immediately before use from equimolar amounts of trifluoroacetic anhydrideand D20 according to the method of DePuy et al.50 …
Number of citations: 22 pubs.acs.org
RS Norton, JH Bradbury - Molecular and Cellular Biochemistry, 1976 - Springer
The methods which have been used for the observation and assignment of resonances in the NMR spectra of proteins are reviewed. One such method, the selective deuteration of the …
Number of citations: 15 link.springer.com
JE Nordlander, KD Kotian, DE Raff… - Journal of the …, 1984 - ACS Publications
The regiochemistry and stereochemistry of addition of CF3C02D to cyclooctene have been established by 12H NMR analysis of the cyclooctanol derived from the trifluoroacetate product…
Number of citations: 11 pubs.acs.org
MD Cagle - 1993 - shareok.org
… Recently in our laboratory, the use of neat trifluoroacetic acid-d (TFA-d) as a deuterium exchange solvent for preparing gram-quantity samples of adeuterated ketones was investigated.…
Number of citations: 0 shareok.org
SA Ross, G Lowe - Tetrahedron Letters, 2000 - Elsevier
Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid - ScienceDirect Skip to main contentSkip to article …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.